

Comparative Spectroscopic Analysis: 3-chloro-N-cyclohexylpropanamide and Structurally Related Amides

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Compound of Interest

Compound Name:	3-chloro-N-cyclohexylpropanamide
Cat. No.:	B1624415

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **3-chloro-N-cyclohexylpropanamide** in comparison to N-cyclohexylpropanamide and 3-chloropropanamide. This document provides predicted spectroscopic data, detailed experimental protocols, and a visual workflow for analysis.

This guide offers a comparative analysis of the spectroscopic properties of **3-chloro-N-cyclohexylpropanamide** and two similar compounds: N-cyclohexylpropanamide and 3-chloropropanamide. By examining their predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can gain a deeper understanding of the influence of the chloro and cyclohexyl functional groups on the spectral characteristics of the propanamide backbone. This information is crucial for the identification, characterization, and quality control of these and similar molecules in a research and development setting.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for **3-chloro-N-cyclohexylpropanamide** and its analogs. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3-chloro-N-cyclohexylpropanamide	~ 6.0 - 6.5	br s	1H	N-H
~ 3.7 - 3.9	m	1H	N-CH (cyclohexyl)	
~ 3.8	t	2H	CH ₂ -Cl	
~ 2.6	t	2H	CO-CH ₂	
~ 1.0 - 2.0	m	10H	Cyclohexyl CH ₂	
N-cyclohexylpropanamide	~ 5.5 - 6.0	br s	1H	N-H
~ 3.6 - 3.8	m	1H	N-CH (cyclohexyl)	
~ 2.1	q	2H	CO-CH ₂	
~ 1.1	t	3H	CH ₃	
~ 1.0 - 1.9	m	10H	Cyclohexyl CH ₂	
3-chloropropanamide	~ 6.0 - 7.0	br s	2H	NH ₂
~ 3.8	t	2H	CH ₂ -Cl	
~ 2.7	t	2H	CO-CH ₂	

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Compound	Chemical Shift (δ) ppm	Assignment
3-chloro-N-cyclohexylpropanamide	~ 170	C=O
~ 48	N-CH (cyclohexyl)	
~ 40	CH ₂ -Cl	
~ 38	CO-CH ₂	
~ 33	Cyclohexyl CH ₂	
~ 25	Cyclohexyl CH ₂	
~ 24	Cyclohexyl CH ₂	
N-cyclohexylpropanamide[3]	~ 173	C=O
~ 48	N-CH (cyclohexyl)	
~ 31	CO-CH ₂	
~ 33	Cyclohexyl CH ₂	
~ 25	Cyclohexyl CH ₂	
~ 24	Cyclohexyl CH ₂	
~ 10	CH ₃	
3-chloropropanamide[4]	~ 172	C=O
~ 41	CH ₂ -Cl	
~ 39	CO-CH ₂	

Table 3: Predicted IR Spectroscopy Data

Compound	Absorption Band (cm ⁻¹)	Functional Group
3-chloro-N-cyclohexylpropanamide	~ 3300 (broad)	N-H Stretch
~ 2930, 2850	C-H Stretch (cyclohexyl)	
~ 1640	C=O Stretch (Amide I)	
~ 1550	N-H Bend (Amide II)	
~ 750	C-Cl Stretch	
N-cyclohexylpropanamide[3]	~ 3290 (broad)	N-H Stretch
~ 2930, 2850	C-H Stretch (aliphatic)	
~ 1635	C=O Stretch (Amide I)	
~ 1555	N-H Bend (Amide II)	
3-chloropropanamide[4]	~ 3350, 3180	N-H Stretch (primary amide)
~ 2960	C-H Stretch	
~ 1650	C=O Stretch (Amide I)	
~ 1620	N-H Bend (Amide II)	
~ 770	C-Cl Stretch	

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
3-chloro-N-cyclohexylpropanamide[5]	189/191 (M ⁺ , M ⁺⁺²)	154 (M-Cl) ⁺ , 126, 98, 83, 55
N-cyclohexylpropanamide[6]	155 (M ⁺)	126, 98, 84, 74, 57, 56
3-chloropropanamide[4]	107/109 (M ⁺ , M ⁺⁺²)	72 (M-Cl) ⁺ , 44

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for the compounds discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: 500 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition: Tune and shim the spectrometer. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum to obtain singlets for all carbon signals. A sufficient number of scans should be used to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

- Data Acquisition: Obtain a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm^{-1} . Perform a background subtraction to obtain the final spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

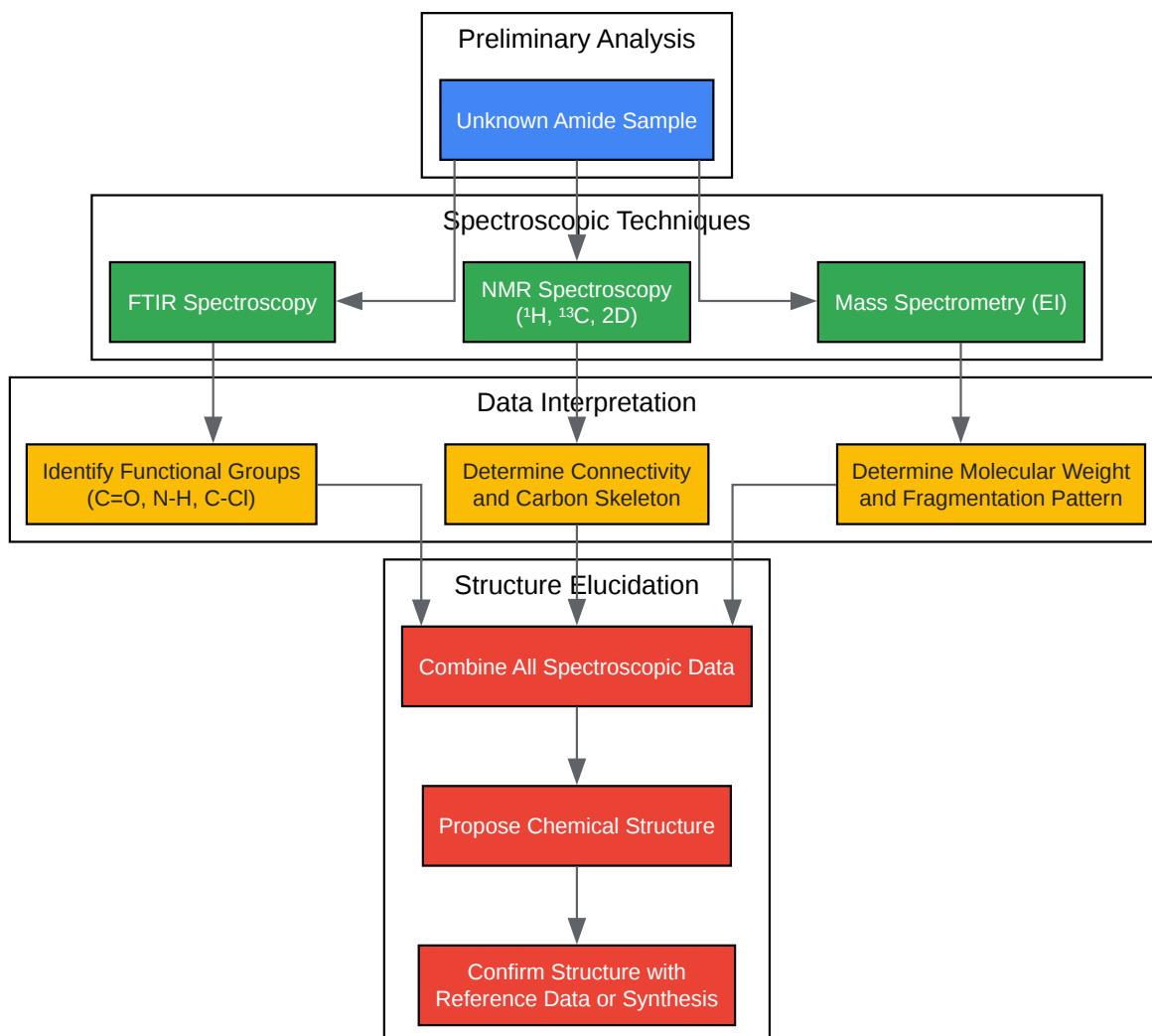
Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source. This can be done via a direct insertion probe for solid samples or by injecting a dilute solution in a volatile solvent.
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 40-300).
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. The presence of chlorine isotopes (^{35}Cl and ^{37}Cl) should be considered for chlorine-containing compounds, which will exhibit an $M+2$ peak with an intensity of approximately one-third of the molecular ion peak.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of an unknown amide compound.

Spectroscopic Analysis Workflow for Amide Compound Identification

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Caption: A flowchart illustrating the typical workflow for identifying an unknown amide compound using a combination of spectroscopic techniques.

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